3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone
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Overview
Description
3,4-Dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone is a complex organic compound that features a unique structure combining isoquinoline and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone typically involves multi-step organic reactions. The process often starts with the preparation of the isoquinoline and furan intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include strong bases, catalysts, and solvents that facilitate the coupling and subsequent purification steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3,4-Dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be employed in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures, such as 3,4-dihydroisoquinoline-2(1H)-carbothioamide.
Furan Derivatives: Compounds with furan moieties, such as 5,7-diiodoquinolin-8-ol.
Uniqueness
3,4-Dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone is unique due to its combined isoquinoline and furan structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in compounds with only one of these moieties.
Properties
Molecular Formula |
C24H25NO3 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-[(4-propan-2-ylphenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C24H25NO3/c1-17(2)18-7-9-21(10-8-18)27-16-22-11-12-23(28-22)24(26)25-14-13-19-5-3-4-6-20(19)15-25/h3-12,17H,13-16H2,1-2H3 |
InChI Key |
OWPXRCPCSJEUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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